molecular formula C18H14F3N3O B2932520 (E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 461673-10-9

(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2932520
CAS No.: 461673-10-9
M. Wt: 345.325
InChI Key: ICCBTKVSPDYKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated enamide characterized by:

  • A 4-methylanilino group at the β-position, contributing moderate electron-donating effects and influencing lipophilicity.
  • A 3-(trifluoromethyl)phenyl substituent on the amide nitrogen, providing metabolic stability and hydrophobic interactions.

The E-configuration of the double bond is critical for maintaining planar geometry, optimizing interactions with biological targets such as enzymes or receptors . This compound belongs to the cinnamanilide class, known for antimicrobial and anticancer activities .

Properties

IUPAC Name

(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c1-12-5-7-15(8-6-12)23-11-13(10-22)17(25)24-16-4-2-3-14(9-16)18(19,20)21/h2-9,11,23H,1H3,(H,24,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCBTKVSPDYKSO-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3N3O
  • Molecular Weight : 315.29 g/mol
  • CAS Number : 90357-51-0

Physical Properties

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point436.4 ± 45.0 °C
Melting Point153 °C
Flash Point217.7 ± 28.7 °C

Research indicates that this compound exhibits selective activity towards certain biological targets, particularly in the modulation of androgen receptors. This compound has been studied for its potential use in hormonal male contraception, demonstrating significant binding affinity and agonistic effects in vitro.

Case Studies and Research Findings

  • Hormonal Contraception in Animal Models :
    • A study involving male rats demonstrated that compounds similar to this compound effectively suppressed luteinizing hormone (LH) levels, which is crucial for fertility. The effective dose (ED50) was noted at approximately 0.43 mg/d for prostate tissues and 0.079 mg/d for levator ani muscle, indicating a potent biological effect on reproductive tissues .
  • Effects on Body Composition :
    • In the same study, the administration of the compound led to increased bone mineral density and lean mass while reducing fat mass in a dose-dependent manner. These findings suggest potential applications in body composition management, particularly in male subjects .
  • Toxicological Assessment :
    • Toxicological evaluations have shown that while the compound exhibits significant biological activity, it also necessitates careful assessment regarding its safety profile and potential side effects, particularly concerning long-term hormonal modulation .

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Condensation Reaction :
    • The initial step typically involves the condensation of appropriate aniline derivatives with cyanoacetic acid or other cyano-containing reagents.
  • Formation of Enamide :
    • Subsequent reactions may involve forming the enamide structure through specific organic reactions, including aldol condensation and cyclization processes.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Comparison with Similar Compounds

Key Compounds and Activities:

Compound Name Substituents (R1, R2) MIC (μM) vs S. aureus Cytotoxicity (IC50, μM) Source
Target Compound R1: 4-methylanilino; R2: 3-CF3Ph Pending data Pending data -
(2E)-N-[3,5-bis(CF3)Ph]-3-(3,4-Cl2Ph)prop-2-enamide R1: 3,4-Cl2Ph; R2: 3,5-bis(CF3)Ph 0.15–0.30 >100 (non-toxic)
(2E)-3-(3,4-Cl2Ph)-N-[3-CF3Ph]prop-2-enamide R1: 3,4-Cl2Ph; R2: 3-CF3Ph 0.20–0.50 85–90 (moderate)
ZINC00859760 (3,4-dimethoxy analog) R1: 3,4-(OCH3)2Ph; R2: 3-CF3Ph Not reported Not reported

Analysis :

  • Chlorinated analogs (e.g., 3,4-dichlorophenyl) exhibit superior antimicrobial activity (MICs <1 μM) due to enhanced electron-withdrawing effects, improving target binding and membrane penetration . However, cytotoxicity is higher compared to non-chlorinated derivatives.
  • The target compound’s 4-methylanilino group likely reduces potency compared to chlorinated analogs but may improve solubility and safety profiles.
  • Methoxy-substituted analogs (e.g., ZINC00859760) prioritize metabolic stability over potency, as methoxy groups increase lipophilicity but reduce electrophilicity .

Physicochemical and ADMET Properties

Lipophilicity and Solubility:

Compound Type logP (Experimental) Water Solubility (μg/mL) Metabolic Stability (t1/2, h)
Chlorinated cinnamanilides 4.5–5.2 <10 2–3 (CYP3A4 susceptible)
Target Compound (4-methylanilino) Estimated 3.8–4.2 20–30 5–6 (improved)
Methoxy-substituted derivatives 4.0–4.5 15–20 >8 (stable)

Analysis :

  • The cyano group in the target compound moderately increases polarity, enhancing solubility compared to highly chlorinated derivatives .
  • Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation, as seen in analogs like (2E)-N-[3-CF3Ph]-3-[4-CF3Ph]prop-2-enamide .

Structural Insights from Crystallography

  • The syn-periplanar conformation (C=C-N-C torsion angle ≈ 0–10°) is conserved in E-configured cinnamanilides, enabling optimal π-π stacking and hydrogen bonding with biological targets .
  • Crystal packing in analogs like (E)-2-cyano-3-(4-dimethylaminophenyl)-N-phenylprop-2-enamide reveals intermolecular H-bonds involving the cyano and amide groups, stabilizing the bioactive conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.